molecular formula C12H18N2O B13888924 2-Methyl-4-(piperidin-4-yloxymethyl)pyridine

2-Methyl-4-(piperidin-4-yloxymethyl)pyridine

Cat. No.: B13888924
M. Wt: 206.28 g/mol
InChI Key: CAOBKYBLPZDCOI-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound features a piperidine ring attached to the pyridine ring via a methylene bridge, making it a significant molecule in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methylpyridine with piperidine in the presence of a suitable base and solvent. One common method is the alkylation of 2-methylpyridine with piperidine using a methylene bridge . The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The process typically uses a packed column with a catalyst like Raney nickel and a low boiling point alcohol as the solvent .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

2-Methyl-4-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-4-yloxymethyl)pyridine
  • 4-Methyl-2-(piperidin-2-ylmethyl)pyridine hydrochloride
  • 2-(Piperidin-4-yloxy)pyrimidine dihydrochloride

Uniqueness

2-Methyl-4-(piperidin-4-yloxymethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-methyl-4-(piperidin-4-yloxymethyl)pyridine

InChI

InChI=1S/C12H18N2O/c1-10-8-11(2-7-14-10)9-15-12-3-5-13-6-4-12/h2,7-8,12-13H,3-6,9H2,1H3

InChI Key

CAOBKYBLPZDCOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)COC2CCNCC2

Origin of Product

United States

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